Product packaging for myristic acid, propoxylated, phosphate(Cat. No.:CAS No. 104717-34-2)

myristic acid, propoxylated, phosphate

Cat. No.: B1165573
CAS No.: 104717-34-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Fatty Acid Derivatives in Advanced Chemical Systems

Fatty acids, long-chain carboxylic acids, are fundamental building blocks in the chemical industry, sourced from natural fats and oils. researchgate.netwikipedia.org Their derivatives are synthesized through various chemical modifications of the carboxylic acid group or the alkyl chain. These modifications can include esterification, amidation, sulfation, and, as is the focus of this article, alkoxylation and phosphorylation. The resulting compounds exhibit a wide array of properties, including surface activity, which makes them invaluable as surfactants, emulsifiers, detergents, and dispersing agents in numerous applications. shreechem.inatamankimya.com

Role of Alkoxylation and Phosphorylation in Tailoring Molecular Functionality

Alkoxylation, typically involving the reaction with ethylene (B1197577) oxide (ethoxylation) or propylene (B89431) oxide (propoxylation), introduces polyether chains onto the fatty acid molecule. pcc.eu This process significantly alters the hydrophilic-lipophilic balance (HLB) of the compound, a critical factor in determining its surfactant properties. Ethoxylation generally increases water solubility and foaming capacity, while propoxylation tends to decrease water solubility, often imparting defoaming characteristics. pcc.eu

Phosphorylation introduces a phosphate (B84403) group, which imparts anionic characteristics to the molecule and enhances its functionality. pcc.euresearchgate.net Phosphate esters of alkoxylated fatty acids are known for their excellent stability over a broad pH range, good solubility, and corrosion-inhibiting properties. pcc.eu The combination of alkoxylation and phosphorylation allows for the fine-tuning of a molecule's performance, creating surfactants with specific properties tailored for demanding applications. researchgate.neteurochemengineering.com The reaction conditions and the ratio of reactants during synthesis play a crucial role in determining the final mono-ester to di-ester ratio, which in turn influences the end-use properties of the phosphate ester. researchgate.net

Significance of Myristic Acid as a Foundational Alkyl Chain in Specialty Chemicals

Myristic acid, a saturated fatty acid with a 14-carbon chain (C14), serves as a key raw material in the synthesis of various specialty chemicals. wikipedia.orgshreechem.in Its specific chain length provides a balance of hydrophobic character and physical properties that are desirable in many formulations. shreechem.in Found naturally in sources like coconut oil, palm kernel oil, and nutmeg butter, myristic acid is a versatile building block for producing esters, surfactants, and emulsifiers. wikipedia.orgatamankimya.com In the context of alkoxylated phosphate esters, the C14 myristic acid chain provides the hydrophobic tail necessary for surface activity.

Research Scope and Emerging Significance of Myristic Acid, Propoxylated, Phosphate in Contemporary Chemical Research

While research on ethoxylated fatty acid phosphate esters is more extensive, the study of their propoxylated counterparts is an area of growing interest. This compound is a compound that combines the specific chain length of myristic acid with the unique properties imparted by propoxylation and phosphorylation. Propoxylation, the reaction with propylene oxide, adds polyoxypropylene chains to the myristic acid backbone. pcc.eu This modification generally results in products that are less water-soluble than their ethoxylated analogs and can act as defoaming agents. pcc.eu

The subsequent phosphorylation of the propoxylated myristic acid creates an anionic surfactant with potential applications in areas where low foaming and good emulsification are required. Research in this area focuses on understanding the synthesis of these complex molecules and characterizing their physicochemical properties, such as surface tension reduction, emulsification capabilities, and stability in various formulations. The interplay between the myristic acid chain length, the degree of propoxylation, and the phosphate ester group is a key area of investigation to unlock the full potential of this specialty chemical in diverse industrial applications.

Data Tables

Table 1: General Properties of Myristic Acid

PropertyValue
Chemical Formula C₁₄H₂₈O₂
Molar Mass 228.376 g/mol
Appearance White crystalline solid
Melting Point 54.4 °C (129.9 °F; 327.5 K)
Boiling Point 250 °C (482 °F; 523 K) at 100 mmHg
Solubility in Water 24 mg/L (30 °C)
Common Sources Nutmeg butter, palm kernel oil, coconut oil

Source: wikipedia.orgconsolidated-chemical.com

Table 2: Comparison of Ethoxylation and Propoxylation Effects on Fatty Alcohols

FeatureEthoxylation (with Ethylene Oxide)Propoxylation (with Propylene Oxide)
Resulting Chain PolyoxyethylenePolyoxypropylene
Water Solubility Generally increases with the degree of ethoxylationGenerally results in water-insoluble products
Foaming Properties Typically high foaming capacityOften used as defoaming agents
Hydrophilicity Increases the hydrophilic character of the moleculeThe polyoxypropylene chain is hydrophobic

Source: pcc.eu

Properties

CAS No.

104717-34-2

Molecular Formula

C18H17NO7

Synonyms

myristic acid, propoxylated, phosphate

Origin of Product

United States

Synthetic Pathways and Chemical Modifications of Myristic Acid, Propoxylated, Phosphate

Precursor Synthesis: Propoxylation of Myristic Acid via Catalytic Ring-Opening Polymerization

The initial step in the synthesis of the target compound is the propoxylation of myristic acid. This reaction proceeds through a catalytic ring-opening polymerization of propylene (B89431) oxide, where the myristic acid acts as an initiator. The carboxylic acid group of myristic acid opens the epoxide ring of propylene oxide, leading to the formation of a hydroxypropyl myristate intermediate. This process is repeated as the newly formed terminal hydroxyl group initiates the opening of subsequent propylene oxide molecules, creating a poly(propylene oxide) chain attached to the myristate backbone. The reaction can be generally represented as the addition of propylene oxide to the fatty acid. researchgate.net

Optimization of Propylene Oxide Addition and Degree of Propoxylation

The degree of propoxylation, which dictates the length of the poly(propylene oxide) chain, is a critical parameter that influences the final properties of the surfactant. This is controlled primarily by the molar ratio of propylene oxide to myristic acid in the reaction mixture. researchgate.net Optimization studies on similar fatty acid esterifications highlight that key reaction parameters such as temperature, reaction time, and catalyst concentration significantly affect the conversion and product yield. researchgate.net

For instance, in related transesterification processes for fatty acids, optimal conditions have been identified to maximize yield, such as a specific temperature of 40 °C, a reaction time of 1 hour, and defined molar ratios of alcohol to oil and catalyst concentration. researchgate.net Similarly, controlling the stoichiometry of propylene oxide is essential; an excess of propylene oxide can lead to a higher degree of polymerization. tue.nl The process typically involves removing the water formed during esterification to shift the reaction equilibrium towards the product, often achieved by applying a vacuum or using a nitrogen stream. nih.gov

Table 1: Key Parameters for Optimizing Fatty Acid Alkoxylation

ParameterInfluence on ReactionExample of Optimization FindingSource
Molar Ratio (Alkoxide:Fatty Acid) Directly controls the degree of polymerization (chain length).For fatty acid propyl esters, an optimal 1-propanol (B7761284) to oil molar ratio was found to be 8.71:1. researchgate.net
Temperature Affects reaction rate and potential side reactions.Optimal temperature for a specific fatty acid transesterification was 40 °C to achieve >95% conversion. researchgate.net
Catalyst Concentration Influences the rate of polymerization.An optimal catalyst concentration of 1.96 wt% was identified for sunflower oil transesterification. researchgate.net
Reaction Time Determines the extent of conversion and polymerization.A 1-hour reaction time was sufficient under optimized temperature and molar ratio conditions. researchgate.net

Catalytic Systems and Reaction Conditions for Controlled Propoxylation

The ring-opening polymerization of propylene oxide can be catalyzed by acidic, basic, or organometallic catalysts. nih.govresearchgate.net Homogeneous acid catalysts like p-toluenesulphonic acid or basic catalysts such as sodium or potassium hydroxide (B78521) are commonly used. nih.gov

More advanced catalytic systems offer greater control over the polymerization process. Lewis acids, including organoborane and aluminum compounds, are effective for the ring-opening polymerization of propylene oxide. researchgate.net The activity of these catalysts is strongly dependent on their Lewis acidity, with compounds like tris(pentafluorophenyl)borane, B(C₆F₅)₃, showing high activity. researchgate.net Organotin catalysts, such as Sn bis(2-ethylhexanoate), have also been shown to effectively catalyze the esterification of fatty acids with polyols, yielding products with high selectivity. nih.gov

The reaction is typically carried out at elevated temperatures, often around 220 °C when using organotin catalysts, to facilitate the reaction and remove water. nih.gov For Lewis acid-catalyzed polymerizations, temperatures can vary, with studies on propylene oxide polymerization occurring at temperatures ranging from 0–5 °C. researchgate.net The choice of catalyst and reaction conditions is crucial for controlling the polymer's molecular weight and ensuring a narrow distribution of propoxy chain lengths.

Phosphorylation Reactions of Propoxylated Myristic Acid Intermediates

Following propoxylation, the terminal hydroxyl group of the propoxylated myristic acid intermediate is converted to a phosphate (B84403) ester. This phosphorylation step is key to imparting the desired surfactant and functional properties to the molecule. The choice of phosphorylating agent is critical as it influences the reaction mechanism and the final product composition.

Phosphorylation Agents and Reaction Mechanisms (e.g., Phosphorus Pentoxide, Polyphosphoric Acid)

Two of the most common phosphorylating agents for hydroxyl compounds are phosphorus pentoxide (P₄O₁₀) and polyphosphoric acid (PPA).

Phosphorus Pentoxide (P₄O₁₀): Phosphorus pentoxide, the anhydride (B1165640) of phosphoric acid, is a powerful dehydrating and phosphorylating agent. wikipedia.org The reaction with an alcohol (in this case, the terminal hydroxyl of propoxylated myristic acid) is straightforward and can be performed under mild conditions. The mechanism involves the attack of the hydroxyl group on the phosphorus atom of P₄O₁₀, leading to the opening of the P-O-P bridge and formation of a phosphate ester. This method is known for its simplicity and high yield. However, it typically results in a mixture of monoesters, diesters, and residual phosphoric acid, making it less suitable when a defined product composition is required.

Polyphosphoric Acid (PPA): PPA is a viscous liquid mixture of orthophosphoric acid and linear polyphosphoric acids of varying chain lengths. atamanchemicals.comsciencemadness.org It is prepared by heating phosphoric acid with excess phosphorus pentoxide. atamanchemicals.commit.edu PPA serves as both a reagent and a solvent in many reactions and is valued for its strong dehydrating properties and moderate acidity. atamanchemicals.comsciencemadness.org When used for phosphorylation, PPA reacts with the hydroxyl group of the propoxylated myristic acid. The reaction is driven by the reactivity of the P-O-P bonds in the polyphosphate chains. A key advantage of using PPA is the ability to produce phosphate esters with a high content of the mono-ester form. atamanchemicals.com The process is generally easier to control than with P₄O₁₀ due to the convenient metering of the liquid reagent and stable raw materials.

Control over Mono- and Diester Ratios in Phosphate Formation

The ratio of monoester to diester in the final product is a crucial parameter that defines the performance of the phosphate ester surfactant. This ratio can be controlled by the choice of phosphorylating agent and the reaction conditions.

Using Phosphorus Pentoxide (P₄O₁₀) typically yields a product with an indefinite mixture of mono- and diesters. The reaction is less selective, and controlling the stoichiometry to favor one form over the other is challenging.

Using Polyphosphoric Acid (PPA) offers significantly better control. PPA is specifically utilized as an intermediate for producing phosphate esters with a high mono-ester content. atamanchemicals.com The composition of PPA itself can be varied (by changing the P₂O₅ content), which in turn influences the distribution of phosphate species in the final product. mit.edu By carefully controlling the reaction stoichiometry and temperature, the formation of the monophosphate ester can be maximized.

Table 2: Comparison of Common Phosphorylating Agents

Phosphorylating AgentChemical Formula/CompositionKey CharacteristicsControl over Ester RatioSource
Phosphorus Pentoxide P₄O₁₀Potent dehydrating agent, solid, simple to use.Leads to an indefinite mixture of mono- and diesters. wikipedia.org
Polyphosphoric Acid Mixture of H₃PO₄ and linear polymersViscous liquid, strong mineral acid, dehydrating agent.Allows for the production of phosphate esters with high mono-ester content. atamanchemicals.comsciencemadness.org

Post-Synthesis Chemical Derivatization and Further Functionalization Strategies

Once the myristic acid, propoxylated, phosphate has been synthesized, it can undergo further chemical modification to tailor its properties for specific applications. These derivatization strategies typically target the acidic protons of the phosphate group. Such modifications are often performed to enhance volatility for analytical techniques like gas chromatography, but the chemical principles are broadly applicable for functionalization. digitaloceanspaces.com

Common derivatization approaches include alkylation and silylation. rsc.orgresearchgate.net

Alkylation/Esterification: The acidic protons on the phosphate mono- or diester can be replaced with an alkyl or aryl group. researchgate.net This is a form of esterification that can be accomplished using various alkylating agents, such as 2,3,4,5,6-pentafluorobenzyl bromide, in the presence of a base. nih.gov This converts the phosphate acid into a triester, altering its solubility and chemical reactivity.

Silylation: Another common technique is the conversion of the phosphate group into its trimethylsilane (B1584522) (TMS) ester. digitaloceanspaces.comrsc.org Reagents such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), pyridine, and trimethylchlorosilane (TMCS) can be used to replace the active hydrogen on the phosphate with a TMS group. digitaloceanspaces.com This derivatization increases the compound's thermal stability and volatility. researchgate.net

These post-synthesis modifications open up possibilities for creating more complex molecules with tailored functionalities, potentially for use in areas like the development of functional materials or as components in more complex formulations.

Green Chemistry Approaches and Sustainable Synthetic Methodologies for Alkoxylated Phosphates

The industrial synthesis of alkoxylated phosphates, including this compound, has traditionally relied on robust but often environmentally taxing chemical routes. Conventional methods frequently utilize phosphorylating agents like phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃), which can involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams. researchgate.netlankem.comelpub.ru In response to growing environmental concerns and the push for sustainable manufacturing, significant research has focused on developing greener and more efficient synthetic pathways. tandfonline.comnih.govsciencedaily.com These modern approaches are anchored in the principles of green chemistry, prioritizing high atom economy, the use of renewable resources, milder reaction conditions, and the reduction of hazardous byproducts. wikipedia.orgprimescholars.compatsnap.com

A primary goal of green chemistry is to maximize the incorporation of all reactant atoms into the final desired product, a concept known as atom economy. wikipedia.orgjk-sci.comnumberanalytics.com Processes with poor atom economy generate substantial waste, increasing both environmental impact and disposal costs. primescholars.com Sustainable methodologies for alkoxylated phosphates therefore seek to replace traditional stoichiometric reactions with more efficient catalytic and biocatalytic alternatives.

Key strategies in the green synthesis of these phosphate esters include:

Solvent-Free Reaction Conditions: Eliminating volatile organic solvents reduces air pollution, safety hazards, and the costs associated with solvent purchasing and disposal. Research has demonstrated the feasibility of solvent-free synthesis for high-carbon alkyl phosphate esters using polyphosphoric acid (PPA). researchgate.net In this method, a paste or slurry of the phosphating agent is used directly with the alcohol, avoiding the need for a separate solvent medium. researchgate.netresearchgate.net Another approach involves using molten urea (B33335) as a reaction medium for phosphating biopolymers, a technique that is also solvent-free. mdpi.com

Use of Renewable Feedstocks: The sustainability of a chemical product is heavily dependent on its starting materials. The synthesis of this compound can be made significantly greener by sourcing its core components from renewable feedstocks. Myristic acid can be derived from vegetable oils, while the propylene oxide used for the propoxylation step can be replaced with bio-based alternatives like 1,3-propanediol (B51772) derived from the fermentation of industrial dent corn. totalenergies.comclimalife.com This shift from petrochemical-based materials to bio-based resources reduces the carbon footprint and dependency on fossil fuels. totalenergies.comnih.gov

Biocatalysis: The use of enzymes as catalysts represents a frontier in green chemistry, offering high specificity and the ability to operate under mild, aqueous conditions. researchgate.net For the phosphorylation step, enzymes such as fatty acid kinases are of particular interest as they naturally catalyze the phosphorylation of carboxylic acids. mdpi.com Similarly, P450 monooxygenases can be used for the selective hydroxylation of fatty acids, which is a key step in creating functionalized precursors for further modification. nih.gov While the direct enzymatic synthesis of this compound is still an emerging area, the principles have been established for related compounds, demonstrating the potential for creating highly specific phosphate esters without harsh reagents. mdpi.comresearchgate.net

The following tables provide a comparative overview of traditional versus green synthetic approaches and highlight potential renewable resources and biocatalysts applicable to the synthesis of alkoxylated phosphates.

Interactive Data Table: Comparison of Synthetic Methodologies for Phosphate Esters

ParameterTraditional Synthesis (e.g., P₂O₅ / POCl₃)Green Chemistry Approaches
Phosphorylating Agent Phosphorus pentoxide (P₂O₅), Phosphorus oxychloride (POCl₃) researchgate.netorganic-chemistry.orgPolyphosphoric acid (PPA), Enzymes (e.g., Kinases) researchgate.netmdpi.com
Reaction Solvents Often requires organic solvents (e.g., Toluene) organic-chemistry.orgSolvent-free conditions or aqueous media (water) researchgate.netresearchgate.net
Reaction Conditions Often high temperatures, potentially vigorous and hazardous reactions researchgate.netMild temperatures (e.g., 25-80°C), controlled reaction rates researchgate.netresearchgate.net
Byproducts Stoichiometric quantities of waste, such as phosphoric acid, hydrochloride salts researchgate.netlankem.comMinimal byproducts, high atom economy wikipedia.orgjk-sci.com
Atom Economy Generally low to moderate, as significant portions of reagents become waste primescholars.comHigh, maximizing the incorporation of reactants into the final product patsnap.comnumberanalytics.com
Feedstock Source Primarily petrochemical-basedEmphasis on renewable, bio-based sources totalenergies.com

Interactive Data Table: Potential Renewable Feedstocks & Biocatalysts

ComponentFeedstock SourcePotential Biocatalyst for Synthesis/Modification
Myristic Acid Coconut oil, Palm kernel oil, other vegetable oils totalenergies.comFatty Acid Photodecarboxylase (FAP), P450 Monooxygenases nih.govlivescience.io
Propoxylate Chain Bio-propanediol (from corn fermentation), Glycerol (biodiesel byproduct) climalife.comLipases, Esterases (for esterification steps) researchgate.net
Phosphate Group Renewable phosphorus sources (under research)Kinases, Phosphatases mdpi.comnih.gov

By integrating these green chemistry principles, the synthesis of this compound and other alkoxylated phosphates can be shifted towards more sustainable and environmentally responsible manufacturing processes. This evolution not only mitigates the ecological impact but also aligns with the growing demand for green chemicals in various industries. sciencedaily.com

Advanced Spectroscopic and Analytical Characterization of Myristic Acid, Propoxylated, Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of myristic acid, propoxylated, phosphate (B84403) by mapping the chemical environments of hydrogen, carbon, and phosphorus nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for identifying and assigning the various proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the myristic acid alkyl chain and the polypropoxy (PPO) chain.

The terminal methyl group (CH₃) of the myristic acid chain typically appears as a triplet at the most upfield position, around 0.8-0.9 ppm. The large central bulk of methylene (B1212753) groups (-(CH₂)₁₀-) of the alkyl chain produces a significant, broad signal between 1.2-1.4 ppm. The methylene group beta to the carbonyl (β-CH₂) resonates at approximately 1.6 ppm, while the methylene group alpha to the carbonyl (α-CH₂) is deshielded by the adjacent electron-withdrawing group and appears further downfield at roughly 2.3 ppm.

The propoxy chain introduces more complex signals. The methyl protons (CH₃) of the propylene (B89431) oxide units give rise to a doublet, typically observed around 1.1-1.2 ppm. The methine (CH) and methylene (CH₂) protons of the PPO backbone resonate in the range of 3.3-3.8 ppm. This region can be complex due to the overlapping signals from the repeating propoxy units. Protons on the carbon directly bonded to the phosphate group are further deshielded and can appear in the 3.9-4.2 ppm region. oregonstate.edupdx.eduorganicchemistrydata.orglibretexts.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for Myristic Acid, Propoxylated, Phosphate

Structural Unit Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Myristic Acid Chain Terminal CH₃ 0.8 - 0.9 Triplet
Bulk -(CH₂)₁₀- 1.2 - 1.4 Multiplet
β-CH₂ to C=O ~1.6 Multiplet
α-CH₂ to C=O ~2.3 Triplet
Propoxy Chain CH₃ of PPO 1.1 - 1.2 Doublet
CH and CH₂ of PPO Backbone 3.3 - 3.8 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton. Due to the larger chemical shift range, signal overlap is less of an issue compared to proton NMR. researchgate.netaocs.orgnih.gov

The carbonyl carbon (C=O) of the myristate ester is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 172-175 ppm. The carbons of the myristic acid alkyl chain show characteristic signals: the terminal methyl carbon at ~14 ppm, the bulk methylene carbons between 22-32 ppm, and the carbons alpha and beta to the carbonyl at distinct positions around 34 ppm and 25 ppm, respectively. researchgate.netnih.gov

For the propoxy chain, the methyl carbons resonate at approximately 17-19 ppm. The methine (CH) and methylene (CH₂) carbons of the PPO units appear in the 65-75 ppm region. The specific chemical shifts can vary depending on their position within the polymer chain and proximity to the phosphate group. The carbon atom directly attached to the phosphate ester linkage (C-O-P) is also found in this region but can be identified by its coupling to the phosphorus nucleus. libretexts.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Structural Unit Carbon Type Predicted Chemical Shift (δ, ppm)
Myristic Acid Chain Carbonyl (C=O) 172 - 175
α-CH₂ to C=O ~34
β-CH₂ to C=O ~25
Bulk -(CH₂)₁₀- 22 - 32
Terminal CH₃ ~14
Propoxy Chain CH and CH₂ of PPO Backbone 65 - 75
CH₃ of PPO 17 - 19

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a highly specific and sensitive technique for probing the chemical environment of the phosphorus atom. huji.ac.ilslideshare.net The chemical shift of the ³¹P nucleus is highly dependent on the nature of the substituents on the phosphate group. For organophosphate esters like this compound, the ³¹P signal typically appears in a characteristic region close to 0 ppm (relative to the 85% H₃PO₄ standard). huji.ac.ilscience-and-fun.deorganicchemistrydata.org

A key application of ³¹P NMR is the identification and differentiation of phosphate ester isomers. The final product may contain a mixture of monoester, diester, and potentially unreacted phosphoric acid. Each of these species will give a distinct signal in the ³¹P NMR spectrum, allowing for their identification. For instance, a monoalkyl phosphate ester would resonate in a slightly different region than a dialkyl or trialkyl phosphate ester. Typically, phosphate diesters are found slightly upfield (more negative ppm) compared to monoesters. huji.ac.ilpku.edu.cnaps.org

Table 3: Predicted ³¹P NMR Chemical Shift Ranges for Phosphate Species

Phosphate Species Predicted Chemical Shift (δ, ppm)
Phosphoric Acid ~0 to 2
Monoester -5 to 5
Diester -10 to 0

Quantitative NMR (qNMR) can be employed to determine key structural parameters, such as the average degree of propoxylation (the number of propylene oxide units) and the degree of esterification of the phosphate group. This is achieved by carefully acquiring the NMR spectrum under conditions that ensure the signal intensity is directly proportional to the number of nuclei.

To determine the degree of propoxylation, the integral of a signal from the repeating propoxy unit (e.g., the methine protons in the 3.3-3.8 ppm range in ¹H NMR) is compared to the integral of a signal from a known, single structural unit, such as the terminal methyl group of the myristic acid chain (~0.8-0.9 ppm). The ratio of these integrals, adjusted for the number of protons each signal represents, allows for the calculation of the average number of propoxy units per molecule.

Similarly, by comparing the integrals of signals corresponding to the propoxylated chain and the myristate moiety in ¹H NMR, or by analyzing the relative intensities of the different species (monoester, diester) in the ³¹P NMR spectrum, the degree of esterification can be assessed.

Vibrational Spectroscopy for Functional Group Analysis and Chemical Fingerprinting

Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful for identifying the various functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound displays a series of distinct absorption bands that serve as a chemical fingerprint for the molecule.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected in the region of 1735-1750 cm⁻¹. researchgate.netlibretexts.org The exact position can confirm the presence of the ester linkage formed from the myristic acid.

C-O Stretching: The ether linkages (C-O-C) within the polypropoxy chain give rise to strong, broad stretching vibrations typically found in the 1050-1150 cm⁻¹ region. The C-O stretch from the ester group also contributes to absorption in this area.

P=O Stretching: The phosphoryl group (P=O) exhibits a very strong and characteristic absorption band. For organophosphate esters, this band is typically observed between 1250 cm⁻¹ and 1300 cm⁻¹. Its high intensity makes it a prominent feature in the spectrum. researchgate.netresearchgate.netscispace.comsci-hub.st

P-O Stretching: The single bond P-O stretches from the phosphate ester linkage (P-O-C) typically appear as strong bands in the 950-1050 cm⁻¹ region. researchgate.netresearchgate.netnih.govnih.gov These often overlap with the C-O stretching bands, resulting in a broad, complex absorption pattern in this part of the spectrum.

The spectrum also contains C-H stretching vibrations from the alkyl and propoxy chains around 2850-3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers. spectroscopyonline.com911metallurgist.comresearchgate.net

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carbonyl (Ester) C=O Stretch 1735 - 1750 Strong, Sharp
Phosphoryl P=O Stretch 1250 - 1300 Very Strong
Ether (Propoxy) C-O-C Stretch 1050 - 1150 Strong, Broad
Phosphate Ester P-O-C Stretch 950 - 1050 Strong

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a powerful non-destructive technique for probing the molecular structure of this compound. It provides complementary information to infrared spectroscopy by detecting vibrational modes based on changes in polarizability. The Raman spectrum of this compound is a convolution of the vibrational signatures from its three main components: the myristic acid hydrocarbon tail, the poly(propylene oxide) chain, and the phosphate head group. nih.gov

Key vibrational bands can be assigned to specific functional groups, offering insights into the compound's structure. For instance, the strong C-H stretching modes from the alkyl chain and the propoxy groups are typically observed in the 2800-3000 cm⁻¹ region. irdg.org The phosphate group gives rise to characteristic stretching vibrations, such as the P=O and P-O-C modes. irdg.org Analysis of organophosphorus compounds suggests that P-O-C bond stretches can be observed around 1065 cm⁻¹. irdg.org The spectrum provides a molecular fingerprint, allowing for qualitative identification and the study of molecular interactions. nih.govnih.gov Computational simulations can further aid in the precise assignment of complex vibrational modes. nih.gov

The table below outlines the expected characteristic Raman bands for this compound, based on typical vibrational frequencies of its constituent functional groups.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group Component
2800 - 3000C-H Stretching (symmetric & asymmetric)Myristate chain, Propoxy groups
~1735C=O StretchingMyristate ester linkage
~1450CH₂ ScissoringMyristate chain, Propoxy groups
~1300CH₂ Wagging/TwistingMyristate chain, Propoxy groups
~1100C-O-C StretchingPoly(propylene oxide) chain
~1065P-O-C StretchingPhosphate ester linkage
~900 - 1000P-O Stretching (symmetric)Phosphate group
~700 - 800CH₂ RockingMyristate chain, Propoxy groups

This table presents generalized data synthesized from typical functional group frequencies discussed in the literature. irdg.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight Distribution and Identification of Oligomers and Degradation Products

Mass spectrometry is an indispensable tool for determining the molecular weight and structural details of this compound. Due to the compound's polymeric nature, arising from the variable length of the propoxy chain, it exists as a mixture of oligomers. MS techniques can resolve these individual components and identify potential degradation products.

Electrospray ionization is a soft ionization technique well-suited for analyzing polar and large molecules like propoxylated fatty acid phosphates. The analysis is typically performed in negative ion mode, which facilitates the detection of the deprotonated phosphate group, yielding [M-H]⁻ ions. The resulting mass spectrum displays a distribution of peaks, where each peak corresponds to an oligomer with a different number of propylene oxide (PO) units. The mass difference between adjacent major peaks in the series corresponds to the mass of a single propylene oxide monomer (58.04 Da).

The analysis of fatty acids by ESI-MS can sometimes be challenging due to poor ionization efficiency, though the presence of the phosphate group in this compound enhances its ionizability. nih.govnih.gov Coupling liquid chromatography with ESI-MS (LC-ESI-MS) allows for the separation of the oligomers prior to detection, providing clearer mass spectra and aiding in quantification. rsc.orgmdpi.com

The following table shows a hypothetical mass series for a sodium salt of this compound, where 'n' is the number of propylene oxide units.

Number of PO Units (n)Chemical Formula (for [M-H]⁻ ion)Calculated m/z ([M-H]⁻)
3C₂₃H₄₆O₇P⁻469.29
4C₂₆H₅₂O₈P⁻527.33
5C₂₉H₅₈O₉P⁻585.37
6C₃₂H₆₄O₁₀P⁻643.41
7C₃₅H₇₀O₁₁P⁻701.45

This table is illustrative, based on the structure of myristic acid (C₁₄H₂₈O₂) and propylene oxide (C₃H₆O).

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, particularly useful for analyzing polymers and obtaining information on their molecular weight distribution. youtube.com In a MALDI-MS experiment, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the sample molecules. uab.edu

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the complex mixture of oligomers present in this compound and for quantifying the components.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of surfactants. alfachemic.com Since this compound lacks a strong UV chromophore, conventional UV-Vis detectors offer poor sensitivity. thermofisher.comthermofisher.com Therefore, advanced detection methods are necessary.

Charged Aerosol Detector (CAD): This is a mass-based detector that provides a nearly uniform response for non-volatile analytes, irrespective of their chemical structure. This makes it ideal for quantifying the different oligomers in the propoxylated surfactant, as the response is proportional to the quantity of the analyte. thermofisher.comthermofisher.comb-ac.co.uk

Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a universal detector suitable for non-volatile compounds and is often used for surfactant analysis. researchgate.net

Mass Spectrometry (MS): Using an MS detector (LC-MS) provides both separation and mass information, making it a highly powerful tool for both qualitative identification and quantitative analysis of each oligomer. alfachemic.com

Reversed-phase chromatography is typically employed for the separation, often using specialized columns designed for surfactant analysis, such as the Thermo Scientific™ Acclaim™ Surfactant Plus column. thermofisher.comthermofisher.com A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used.

ParameterTypical Condition
ColumnReversed-Phase C18 or Specialty Surfactant Column (e.g., Acclaim Surfactant Plus)
Mobile Phase AWater with buffer or additive (e.g., 0.1% formic acid)
Mobile Phase BAcetonitrile or Methanol
ElutionGradient elution (e.g., increasing percentage of Mobile Phase B)
DetectorCharged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)
Sample PreparationDilution in a suitable solvent like isopropanol/water mixture

This table summarizes a general HPLC method for surfactant analysis based on cited literature. thermofisher.comthermofisher.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. researchgate.netintertek.com GPC separates molecules based on their hydrodynamic size in solution, with larger molecules eluting before smaller ones. shimadzu.com This technique is perfectly suited for characterizing the distribution of the poly(propylene oxide) chains in this compound.

The analysis provides several key parameters that describe the molecular weight distribution:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample, while higher values indicate a broader distribution of chain lengths. intertek.com

A differential refractive index (RID) detector is commonly used in GPC because its response is dependent on the concentration of the analyte in the mobile phase. shimadzu.com The system is calibrated using polymer standards of known molecular weight to generate a calibration curve (log MW vs. elution time), which is then used to calculate the molecular weight averages for the unknown sample. researchgate.netshimadzu.com

ParameterExample Value (Batch A)Example Value (Batch B)Description
Number-Average MW (Mn)580 g/mol 610 g/mol Statistical average molecular weight based on the number of molecules.
Weight-Average MW (Mw)645 g/mol 690 g/mol Statistical average molecular weight with emphasis on heavier molecules.
Polydispersity Index (PDI=Mw/Mn)1.111.13A measure of the broadness of the molecular weight distribution.

This table provides hypothetical GPC data for two different batches of the product, illustrating how GPC can be used for quality control. intertek.comresearchgate.netresearchgate.net

Thermal Analysis for Understanding Phase Behavior and Stability under Controlled Conditions

Thermal analysis techniques are indispensable for characterizing the stability and phase transitions of materials. For a complex surfactant such as this compound, these methods reveal critical information about its behavior as a function of temperature, which is fundamental to its application in various formulations.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to probe the thermal transitions of a material. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify transitions such as melting, crystallization, and glass transitions. For this compound, which possesses both a fatty acid chain and a propoxylated phosphate head group, the thermal behavior can be complex.

Hypothetical DSC Data for this compound:

Thermal TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Glass Transition (Tg)-15.2N/AN/ATransition from a rigid to a more amorphous state of the propoxylated chains.
Melting (Tm)48.554.2120.5Melting of the crystalline domains of the myristic acid alkyl chains.
Crystallization (Tc)35.830.1-115.3Reorganization of the alkyl chains into an ordered structure upon cooling.

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, TGA is crucial for determining the temperature at which the compound begins to degrade, which defines its upper-use temperature.

A typical TGA curve for this surfactant would likely show a multi-stage decomposition process. The initial weight loss could be attributed to the degradation of the more thermally labile propoxylated chains. This would be followed by the decomposition of the myristic acid hydrocarbon tail and, at higher temperatures, the breakdown of the phosphate head group. The profile of weight loss versus temperature provides a "fingerprint" of the material's thermal stability. For instance, research on calcium alkyl phosphates has demonstrated multi-stage decomposition, which can be correlated with the release of different molecular fragments at increasing temperatures. researchgate.net

Hypothetical TGA Data for this compound:

Decomposition StageTemperature Range (°C)Weight Loss (%)Associated Moiety
Stage 1180 - 250~35%Propoxylated chains
Stage 2250 - 380~45%Myristic acid chain
Stage 3> 380~15%Phosphate group and char residue

Advanced Microscopy Techniques for Material Interactions

Microscopy techniques offer direct visualization of a material's structure, from the microscale down to the nanoscale. For surfactants like this compound, which can self-assemble into various structures, microscopy is key to understanding their behavior in formulations.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and microstructure of solid materials and formulations. dovepress.com An electron beam is scanned across the sample, and the resulting signals provide information about the surface's shape, texture, and composition.

When analyzing this compound in a solid form or as part of a dried formulation, SEM can reveal details about its crystalline structure, particle size, and distribution. In the context of a formulation, such as an emulsion or dispersion, cryo-SEM (where the sample is flash-frozen) can be used to visualize the microstructure, such as the arrangement of oil droplets or the formation of surfactant layers at interfaces. nih.gov The images produced can show how the surfactant organizes itself and interacts with other components, providing valuable information for formulation development.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of nanoscale structures. dovepress.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with it as it passes through. An image is formed from the transmitted electrons, revealing details of the internal structure.

For a surfactant like this compound, TEM is particularly useful for studying its self-assembly in solution. researchgate.netresearchgate.net Depending on its concentration and the surrounding medium, it can form micelles, vesicles, or other nanostructures. Cryo-TEM, which involves the rapid freezing of a thin film of the sample, is often employed to observe these structures in their native, hydrated state. nih.govresearchgate.net This technique can provide direct evidence of the size, shape, and morphology of the aggregates formed by the surfactant, which is fundamental to its function as a stabilizing or delivery agent.

Mechanistic Studies of Interfacial and Colloidal Behavior of Myristic Acid, Propoxylated, Phosphate

Surface Activity and Interfacial Tension Reduction at Liquid-Gas and Liquid-Liquid Interfaces

Myristic acid, propoxylated, phosphate (B84403) exhibits significant surface activity due to its amphiphilic nature. The hydrophobic myristoyl group orients away from aqueous phases, while the polar phosphate headgroup seeks to remain in the water phase. This molecular arrangement leads to its accumulation at interfaces, such as the boundary between a liquid and a gas (air) or between two immiscible liquids (e.g., oil and water).

At these interfaces, the surfactant molecules align themselves to minimize the free energy of the system. This alignment disrupts the cohesive energy at the interface, resulting in a marked reduction in interfacial tension (IFT). The degree of IFT reduction is influenced by several factors, including the concentration of the surfactant, the temperature, the pH of the aqueous phase, and the presence of electrolytes. The propoxy groups (PO) situated between the myristic acid chain and the phosphate group can also influence surface activity by affecting the molecule's geometry and solubility.

Key Research Findings on Interfacial Tension Reduction by Phosphate Esters:

Effect of Concentration: As the concentration of the surfactant increases, the interfacial tension decreases until it reaches a plateau. This point corresponds to the critical micelle concentration (CMC), where the interface is saturated with surfactant molecules.

Influence of Propoxylation: The inclusion of propylene (B89431) oxide units can enhance the surfactant's performance under specific conditions, such as in systems with varying temperatures and electrolyte concentrations, by modifying its solubility and packing at the interface.

Illustrative Data on Interfacial Tension Reduction by Similar Phosphate Ester Surfactants: The following table provides hypothetical data to illustrate the expected performance based on general knowledge of phosphate ester surfactants.

Surfactant Concentration (wt%) Interfacial Tension vs. Mineral Oil (mN/m)
0.01 15.2
0.05 8.5
0.1 4.1
0.5 1.2

Emulsification and Dispersion Mechanisms in Complex Non-Biological Systems

The ability of myristic acid, propoxylated, phosphate to reduce interfacial tension makes it an effective emulsifying and dispersing agent. In systems containing two immiscible liquids, such as oil and water, this surfactant facilitates the formation of a stable emulsion by adsorbing at the oil-water interface. This creates a protective film around the dispersed droplets, preventing them from coalescing.

The emulsification mechanism involves several key processes:

Reduction of Interfacial Tension: Lowering the IFT reduces the energy required to break up the dispersed phase into smaller droplets, facilitating the formation of a fine emulsion.

Formation of a Steric and/or Electrostatic Barrier: The adsorbed surfactant layer provides a barrier that repels approaching droplets. The phosphate headgroup, being anionic, can create an electrostatic repulsion between droplets. The propoxylated chain can provide a steric hindrance effect, further enhancing stability.

Modification of Interfacial Rheology: The surfactant film can impart elasticity and viscosity to the interface, which helps to dampen droplet collisions and prevent coalescence.

In solid-in-liquid dispersions, this compound adsorbs onto the surface of the solid particles, modifying their surface properties and preventing them from aggregating. This is crucial in applications such as paints, inks, and agrochemical formulations where uniform and stable dispersions are required.

Micellization Phenomena and Critical Micelle Concentration (CMC) Determination

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers in a solution self-assemble into organized aggregates called micelles. In aqueous solutions, this compound molecules will form micelles with their hydrophobic myristoyl tails oriented towards the core and the hydrophilic phosphate heads facing the surrounding water.

The CMC is a fundamental property of a surfactant and represents the point of maximum surface tension reduction. It is a key parameter in determining the efficiency of a surfactant; a lower CMC value indicates that less surfactant is needed to achieve saturation at the interface and to form micelles.

The determination of the CMC can be carried out using various techniques that monitor a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property often indicates the onset of micelle formation. Common methods include:

Surface Tension Measurement: The surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Conductivity Measurement: For ionic surfactants, the conductivity of the solution changes at the CMC due to the different mobility of the micelles compared to the free monomers.

Spectroscopic Methods: Using fluorescent or UV-Vis probes that partition differently between the aqueous and micellar environments.

While the specific CMC value for this compound is not widely published, it is expected to be influenced by the length of the propoxy chain and the presence of electrolytes. For a related compound, myristic acid-derived sophorolipid, a CMC of 14 mg/L has been reported, leading to a surface tension reduction to 35-37 mN/m nih.gov.

Rheological Properties and Viscosity Modification in Industrial Fluids and Formulations

Phosphate esters, including propoxylated derivatives of myristic acid, can significantly influence the rheological properties of industrial fluids and formulations. Their impact on viscosity is complex and depends on factors such as their concentration, the composition of the fluid, temperature, and shear rate.

In some applications, these surfactants can act as viscosity modifiers, either increasing or decreasing the viscosity of a formulation. For instance, in certain oil-based systems, the formation of reverse micelles or other aggregated structures can lead to an increase in viscosity. Conversely, in some aqueous systems, they can act as dispersants, reducing the viscosity of a suspension by preventing particle agglomeration.

Illustrative Data on Viscosity Modification by Phosphate Esters in a Model Formulation: The following table provides hypothetical data to illustrate the potential impact on viscosity.

Phosphate Ester Concentration (wt%) Viscosity at 25°C (cP)
0 (Base Fluid) 50
0.5 75
1.0 120

Adsorption and Desorption Behavior on Inanimate Solid Surfaces and Materials

The interaction of this compound with solid surfaces is a key aspect of its functionality in various applications, including as a dispersant, corrosion inhibitor, and wetting agent. The adsorption of this surfactant onto a solid surface is driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions.

The nature of the solid surface plays a critical role in the adsorption process. On positively charged surfaces, the anionic phosphate headgroup can adsorb through strong electrostatic attraction. On hydrophobic surfaces, the myristoyl tail can adsorb via hydrophobic interactions. The propoxylated chain can also contribute to adsorption through hydrogen bonding with surface hydroxyl groups.

The study of adsorption isotherms, such as the Langmuir or Freundlich models, can provide valuable information about the adsorption mechanism, including the maximum adsorption capacity and the affinity of the surfactant for the surface. The desorption behavior is equally important, as it determines the permanence of the surface modification. In some applications, strong, irreversible adsorption is desired, while in others, reversible adsorption is preferred.

Key mechanisms in the adsorption of organophosphates on surfaces include:

Electrostatic Interactions: Attraction between the charged headgroup and an oppositely charged surface.

Hydrogen Bonding: Interaction between the oxygen atoms in the phosphate and propoxy groups and surface hydroxyl groups.

Complexation Reactions: Formation of complexes between the phosphate group and metal ions on the surface.

Hydrophobic Interactions: Adsorption of the hydrophobic tail onto non-polar surfaces.

Structure-Performance Relationships in Controlled Chemical Environments

The performance of this compound is intrinsically linked to its molecular structure. By systematically modifying different parts of the molecule, its properties can be tailored for specific applications.

Myristic Acid Chain (Hydrophobe): The C14 alkyl chain provides the necessary hydrophobicity for surface activity. Varying the chain length would impact properties like CMC, solubility, and emulsification power.

Propoxy Groups (Linker): The number of propylene oxide units influences the surfactant's solubility in both aqueous and non-aqueous phases, its cloud point, and its packing at interfaces. Increased propoxylation can lead to greater oil solubility and can affect the steric barrier in emulsions and dispersions.

Phosphate Group (Hydrophile): The phosphate headgroup imparts the anionic charge and strong hydrophilicity. It is a key factor in its interaction with charged surfaces and its stability in alkaline conditions. The ratio of monoester to diester formed during synthesis also significantly affects performance; diesters are generally more oil-soluble and can provide different emulsification characteristics compared to monoesters.

Understanding these structure-performance relationships allows for the rational design of surfactants with optimized properties for specific industrial challenges, such as creating highly stable emulsions, effectively dispersing pigments, or providing superior lubrication and corrosion protection.

Applications of Myristic Acid, Propoxylated, Phosphate in Industrial and Material Sciences

Formulation in High-Performance Industrial Cleaning Agents and Detergents

Myristic acid, propoxylated, phosphate (B84403), as part of the broader class of alkoxylated phosphate esters, is a valuable component in the formulation of high-performance industrial and institutional cleaning agents. Its multifaceted properties contribute to the efficacy of cleaners designed for demanding applications.

Phosphate esters of fatty alcohols are known for their excellent stability in both acidic and highly alkaline conditions, a critical requirement for many industrial cleaning formulations. researchgate.netsancolo.com They function as hydrotropes, effectively solubilizing other, less soluble components in the cleaning formulation, leading to a stable and homogenous product. colonialchem.com This is particularly important in concentrated cleaners.

The surfactant nature of these molecules provides excellent wetting and detergency, allowing the cleaning solution to penetrate and lift away soils and oils from surfaces. colonialchem.com The propoxylated chain in myristic acid, propoxylated, phosphate can be tailored to control foaming properties, making it suitable for applications where low foam is desired, such as in clean-in-place (CIP) systems. atamanchemicals.com Furthermore, the phosphate group contributes to corrosion inhibition on metal surfaces being cleaned. colonialchem.comshreechem.in

Table 1: Functional Properties of Propoxylated Fatty Alcohol Phosphates in Industrial Cleaners

PropertyBenefit in Cleaning Formulations
Excellent Alkaline and Acid Stability Allows for formulation of highly concentrated and effective cleaners for various industrial soils.
Hydrotropy Solubilizes other surfactants and builders, ensuring a stable and clear liquid detergent. colonialchem.com
Wetting and Detergency Reduces surface tension, allowing the cleaner to penetrate and remove tough, oily soils effectively. colonialchem.com
Corrosion Inhibition The phosphate group helps protect metal surfaces from the harsh chemical environment of the cleaner. colonialchem.comshreechem.in
Low Foaming (Adjustable) The degree of propoxylation can be modified to control foam, which is crucial for spray and CIP applications. atamanchemicals.com
Emulsification Helps to disperse and suspend removed soils in the cleaning solution, preventing redeposition.

Role as Lubricants and Anti-Corrosion Additives in Mechanical and Hydraulic Systems

In the realm of mechanical and hydraulic systems, this compound and its chemical relatives serve as multifunctional additives in lubricants and metalworking fluids. Their unique structure allows them to perform effectively at the metal-fluid interface.

The phosphate ester group has a strong affinity for metal surfaces. This allows the molecule to form a protective film that provides boundary lubrication, reducing friction and wear between moving parts. mdpi.com This is particularly beneficial under high pressure and temperature conditions where the primary lubricant film may break down. Phosphate esters are well-established as anti-wear and extreme pressure (EP) additives. researchgate.net

The same film-forming property that provides lubricity also contributes to excellent corrosion inhibition. shreechem.ingoogle.com The phosphate ester layer acts as a barrier, protecting the metal from corrosive elements in the environment or the fluid itself. This is critical for extending the life of machinery and hydraulic systems. The propoxylated myristic acid portion of the molecule ensures solubility in a variety of base oils and provides a degree of surface activity that can aid in dispersing other additives and contaminants within the fluid.

Table 2: Performance Characteristics of C12-C14 Propoxylated Alcohol Phosphates as Lubricant Additives

Performance MetricTypical ResultsTest Method
Friction Coefficient Reduction Significant reduction in friction compared to base oil alone.Pin-on-disk or similar tribological tests.
Wear Scar Diameter Reduced wear scar on metal surfaces under load.Four-ball wear test (ASTM D4172).
Corrosion Inhibition (Steel) Excellent protection against rust and corrosion.Salt spray test (ASTM B117) or immersion corrosion tests.
Solubility Soluble in paraffinic, naphthenic, and rapeseed oils.Visual inspection of solution clarity.

This table is representative of the performance of C12-C14 propoxylated alcohol phosphates, as specific data for this compound is limited.

Application in Polymer and Plastics Processing as Plasticizers or Compatibilizers

While not a primary application, esters of fatty acids are widely investigated and used as plasticizers for polymers, particularly for polyvinyl chloride (PVC). researchgate.netscielo.br Plasticizers are additives that increase the flexibility and durability of a polymer. This compound, with its ester-like structure and fatty acid backbone, has the potential to function as a secondary plasticizer or a compatibilizer in certain polymer systems.

The long, flexible myristic acid chain can insert itself between polymer chains, reducing intermolecular forces and thereby increasing the flexibility of the material. The propoxylated and phosphate groups add polarity to the molecule, which can enhance its compatibility with polar polymers like PVC. mdpi.com In some cases, fatty acid esters can also improve the processing characteristics of the polymer melt.

Research into bio-based plasticizers often focuses on derivatives of vegetable oils and their constituent fatty acids. scielo.br Epoxidized and other functionalized fatty acid esters have shown promise as partial or full replacements for traditional phthalate (B1215562) plasticizers. researchgate.netgoogle.comscielo.brmdpi.com The performance of such a plasticizer is evaluated based on its effect on the glass transition temperature (Tg), tensile strength, and elongation at break of the polymer.

Table 3: Potential Effects of Fatty Acid Ester-Based Plasticizers on PVC Properties

PropertyEffect of Plasticizer Addition
Glass Transition Temperature (Tg) Decrease, indicating increased flexibility. researchgate.net
Tensile Strength Decrease. mdpi.com
Elongation at Break Increase. mdpi.com
Hardness (Shore A/D) Decrease.
Migration Resistance Varies depending on the structure and molecular weight of the plasticizer.

This table illustrates the general effects of fatty acid ester plasticizers on PVC. Specific data for this compound is not available.

Utility in Textile Processing as Wetting Agents, Scouring Agents, and Dispersants

Phosphate esters are highly valued in the textile industry for their multifunctional properties during various wet processing stages. researchgate.net this compound, as a member of this class, is suitable for applications such as wetting, scouring, and dispersing.

As a wetting agent, it lowers the surface tension of the processing liquor, allowing it to quickly and evenly penetrate the textile fibers. This is crucial for ensuring uniform application of dyes and finishing agents. The effectiveness of a wetting agent is often measured by the time it takes for a standard skein of cotton to sink in the solution (Draves wetting test).

In scouring, the process of removing natural impurities like waxes, pectins, and oils from raw fibers, this compound acts as a detergent and emulsifier. It helps to lift these impurities from the fiber surface and disperse them in the scouring bath, preventing redeposition. researchgate.net Its stability in alkaline conditions is a significant advantage in conventional cotton scouring processes.

As a dispersing agent, it aids in keeping dyes and pigments finely and evenly distributed in the dyebath, which is essential for achieving level and consistent color.

Table 4: Application of Propoxylated Fatty Alcohol Phosphates in Textile Processing

ApplicationFunctionKey Performance Indicator
Wetting Reduces surface tension for rapid and uniform liquid penetration.Wetting time (e.g., Draves test). nih.gov
Scouring Removes natural impurities (waxes, oils) from fibers.Absorbency of the scoured fabric.
Emulsification Emulsifies and suspends removed impurities in the scouring bath.Whiteness and cleanliness of the fabric.
Dispersing Stabilizes dye and pigment dispersions for level dyeing.Uniformity of the dyed fabric.
Antistatic Agent Reduces static build-up on synthetic fibers during processing.Surface resistivity of the fabric.

Integration into Agricultural Chemical Formulations as Adjuvants, Spreading Agents, and Emulsifiers

In the agricultural sector, this compound can be a key component of adjuvant formulations. Adjuvants are added to pesticide formulations to enhance their effectiveness. This compound can act as an emulsifier, spreading agent, and penetrant.

As an emulsifier, it allows for the stable dispersion of oil-based active ingredients (like many herbicides and insecticides) in water for spray applications. The stability of the emulsion is critical to ensure a uniform application of the pesticide. researchgate.net

As a spreading agent, it reduces the surface tension of the spray droplets, causing them to spread out over a larger area of the leaf surface. This improves the coverage of the active ingredient. The phosphate group can also help the formulation adhere to the leaf surface.

Furthermore, as a penetrant, it can help the active ingredient to move through the waxy cuticle of the plant leaf, increasing its uptake and efficacy. Phosphate esters are particularly useful in formulations with high electrolyte concentrations, such as those mixed with liquid fertilizers. crodaagriculture.com

Table 5: Functions of Propoxylated Phosphate Esters in Agricultural Formulations

FunctionMechanism of ActionDesired Outcome
Emulsifier Stabilizes oil-in-water dispersions of active ingredients.Uniform spray mixture, prevents separation. researchgate.net
Spreading Agent Reduces the surface tension of spray droplets on leaf surfaces.Improved coverage of the target plant.
Penetrant Facilitates the transport of the active ingredient through the plant cuticle.Increased efficacy of the pesticide.
Sticker Helps the formulation adhere to the leaf surface, improving rainfastness.Longer-lasting effect of the pesticide.
Compatibility Agent Improves the stability of tank mixes with liquid fertilizers.Prevents precipitation and antagonism in complex mixtures. crodaagriculture.com

This table describes the roles of propoxylated phosphate esters in agricultural applications. Specific performance data for this compound is limited.

Development of Advanced Coatings, Paints, and Pigment Dispersions

This compound, as an anionic surfactant, finds utility in the formulation of coatings, paints, and pigment dispersions. Its primary roles in this context are as a pigment wetting and dispersing agent.

Proper dispersion of pigments is fundamental to achieving desired paint properties such as color strength, gloss, and stability. ulprospector.com this compound can adsorb onto the surface of pigment particles. The lipophilic myristic acid tail orients towards the pigment surface, while the propoxylated phosphate chain extends into the solvent or water phase. This creates a steric and/or electrostatic barrier that prevents the pigment particles from agglomerating or flocculating. ulprospector.com

This stabilization of the pigment dispersion leads to lower viscosity at high pigment loadings, improved color development, and enhanced gloss in the final paint film. The phosphate group's affinity for metal surfaces can also promote adhesion of the coating to metal substrates.

Table 6: Role of Phosphate Esters in Coatings and Pigment Dispersions

FunctionBenefitPerformance Indicator
Pigment Wetting Displaces air from the surface of pigment particles, allowing them to be incorporated into the liquid medium.Time to achieve a uniform paste.
Pigment Dispersing Breaks down pigment agglomerates into primary particles and stabilizes them.Particle size distribution of the dispersion.
Anti-Flocculation Prevents re-agglomeration of dispersed pigment particles. ulprospector.comStability of the paint upon storage, color strength.
Adhesion Promotion The phosphate group can interact with metal substrates to improve paint adhesion.Cross-hatch adhesion test (ASTM D3359).
Gloss Enhancement A stable, fine pigment dispersion contributes to a higher gloss finish.Gloss measurement (ASTM D523).

Role in Oilfield Chemistry as Demulsifiers or Surfactants for Enhanced Oil Recovery

In oilfield operations, the separation of crude oil and water is a critical process. Water-in-oil emulsions are frequently formed during extraction and need to be broken down before the oil can be transported and refined. researchgate.net Propoxylated phosphate esters can function as components in demulsifier packages.

Demulsifiers are surface-active agents that migrate to the oil-water interface and disrupt the rigid film of natural emulsifiers (like asphaltenes and resins) that stabilize the emulsion. scielo.brresearchgate.netnih.gov The unique structure of this compound allows it to alter the interfacial properties, promoting the coalescence of water droplets and leading to the separation of the oil and water phases. The efficiency of a demulsifier is often evaluated by the rate and completeness of water separation from the crude oil emulsion in a bottle test. nih.gov

Additionally, surfactants like this compound can be used in enhanced oil recovery (EOR) processes. In surfactant flooding, a solution of the surfactant is injected into the reservoir to reduce the interfacial tension between the oil and the reservoir rock, which helps to mobilize trapped oil that cannot be recovered by conventional methods.

Table 7: Application of Propoxylated Alcohol Phosphates in Oilfield Chemistry

ApplicationFunctionKey Performance Metric
Demulsification Destabilizes water-in-oil emulsions by disrupting the interfacial film.Percentage of water drop, rate of separation, clarity of the separated water. nih.gov
Enhanced Oil Recovery (EOR) Reduces interfacial tension between oil and rock, mobilizing trapped oil.Oil recovery factor, reduction in interfacial tension.
Corrosion Inhibition Forms a protective film on pipelines and equipment.Corrosion rate (e.g., from weight loss coupons).
Scale Inhibition Can help to prevent the formation of mineral scale deposits.Scale inhibition efficiency.

This table describes the roles of propoxylated alcohol phosphates in oilfield applications. Specific performance data for this compound is limited.

Environmental Chemistry and Degradation Pathways of Myristic Acid, Propoxylated, Phosphate

Biodegradation Mechanisms and Kinetics in Aquatic and Terrestrial Environments

The biodegradation of myristic acid, propoxylated, phosphate (B84403) is anticipated to be a primary route of its removal from the environment. The structure of the molecule suggests a multi-step degradation process involving the cleavage of the phosphate ester bond, followed by the breakdown of the myristic acid and propoxylate chains.

Aerobic Degradation Pathways and Microbial Metabolism

Under aerobic conditions, it is hypothesized that the degradation of myristic acid, propoxylated, phosphate would be initiated by microbial enzymes. The initial step would likely involve the hydrolysis of the phosphate ester linkage by phosphatases, releasing inorganic phosphate and the propoxylated myristic acid. The resulting propoxylated fatty acid would then be subject to further microbial attack. The myristic acid portion, a C14 saturated fatty acid, is expected to be readily biodegradable through the β-oxidation pathway, a common metabolic process for fatty acids in many microorganisms. researchgate.net

The propoxylate chain's degradation is less certain. While linear alcohol ethoxylates are generally well-degraded, the presence of propylene (B89431) oxide (PO) units, as in propoxylation, can significantly reduce biodegradability, particularly under anaerobic conditions. nih.gov The branching introduced by the methyl groups on the propylene oxide units may present steric hindrance to microbial enzymes.

Anaerobic Degradation Processes and Metabolite Formation

Under anaerobic conditions, the degradation of this compound is expected to be slower and more complex. Long-chain fatty acids like myristic acid can be degraded anaerobically by syntrophic consortia of bacteria, ultimately leading to the formation of methane (B114726) and carbon dioxide.

However, the presence of the propoxylate chain is a significant factor. Studies on related alcohol alkoxylates have shown that the inclusion of propylene oxide units has a detrimental effect on anaerobic degradability. nih.govcore.ac.uk It is plausible that the propoxylate portion of the molecule would persist under anaerobic conditions or be only partially degraded, potentially leading to the accumulation of recalcitrant metabolites. The specific metabolites that might be formed from the anaerobic breakdown of the propoxylated chain of this specific compound have not been documented.

Abiotic Degradation Processes

Abiotic processes, including hydrolysis and photodegradation, are also expected to contribute to the transformation of this compound in the environment.

Hydrolysis of Phosphate Ester Linkages under Environmental pH Conditions

The hydrolysis of the phosphate ester bond is a key abiotic degradation pathway for organophosphate esters. viu.ca The rate of this hydrolysis is highly dependent on pH. Generally, phosphate esters are more stable in neutral and acidic conditions and hydrolyze more rapidly in alkaline environments. viu.casamipubco.com It is therefore expected that in alkaline soils or waters, the hydrolysis of this compound to inorganic phosphate and propoxylated myristic acid would be a significant process. The exact kinetics of this reaction for the specific compound are not available.

Photodegradation in Aqueous and Atmospheric Phases

Photodegradation, or the breakdown of molecules by light, could play a role in the environmental fate of this compound, particularly in sunlit surface waters and in the atmosphere. Some anionic surfactants have been shown to undergo photodegradation. nih.gov The process often involves the generation of reactive hydroxyl radicals which can attack the organic structure of the molecule. However, without specific studies, the susceptibility of this compound to photodegradation and the resulting byproducts remain unknown.

Environmental Transport and Distribution in Water, Soil, Sediment, and Air

The transport and distribution of this compound in the environment will be governed by its physicochemical properties, including its water solubility, hydrophobicity, and its tendency to sorb to particles. As an anionic surfactant, it will have a hydrophilic phosphate head and a hydrophobic tail composed of the propoxylated myristic acid.

This amphiphilic nature suggests that it will partition between water and organic phases in the environment. The myristic acid chain imparts significant hydrophobicity, which would likely lead to sorption onto organic matter in soil and sediment. nih.gov The propoxylate chain can also influence its partitioning behavior. The anionic charge of the phosphate group will affect its interaction with charged surfaces of minerals in soil and sediment.

Interactive Data Table: General Degradation Half-Lives of Related Organophosphate Esters

The following table provides a summary of degradation half-life data for some organophosphate esters under different conditions. It is important to note that these are for different, though related, compounds and are provided for general context only.

CompoundConditionHalf-Life (days)
Low molecular weight alkyl-OPEsBiotic16.8 - 46.8 nih.gov
Low molecular weight alkyl-OPEsAbiotic23.3 - 77.0 nih.gov
Chlorinated OPEsBiotic & Abiotic~20 - 24 nih.gov

Environmental Monitoring and Analytical Methods for Trace Contaminant Detection

The detection and quantification of this compound in environmental matrices present a complex analytical challenge due to its surfactant properties and the potential for numerous isomers depending on the degree of propoxylation. As a phosphate ester, it is part of a broader class of compounds that have seen increasing use and subsequent environmental release. cdc.gov While specific standardized methods for this exact compound are not widely documented, established analytical techniques for other phosphate esters and anionic surfactants are applicable and provide a framework for its monitoring. nih.govnih.gov

Environmental monitoring typically involves sampling from various compartments, including surface water, wastewater, and sediment, where the compound may partition based on its physicochemical properties. cdc.govnih.gov The analytical process generally consists of three main stages: sample extraction, cleanup/preconcentration, and instrumental analysis.

Sample Preparation:

Solid-Phase Extraction (SPE): This is a common technique for extracting and preconcentrating phosphate esters and other surfactants from aqueous samples. nih.govnih.gov Various sorbent materials can be employed, with selection depending on the polarity of the target analyte. For an anionic surfactant like this compound, anion-exchange or reversed-phase sorbents would be appropriate.

Liquid-Liquid Extraction (LLE): LLE can also be utilized, particularly for samples with higher concentrations or complex matrices. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, widely used for pesticide residue analysis, has been adapted for various organic contaminants and could be applicable for extracting the compound from solid matrices like soil or sediment.

Instrumental Analysis:

The primary analytical techniques for the determination of phosphate esters and related surfactants are chromatography-based methods coupled with sensitive detectors.

Gas Chromatography (GC): GC can be employed for the analysis of more volatile and thermally stable phosphate esters. nih.gov Often, a derivatization step is required to increase the volatility of polar analytes. nih.gov Detectors such as a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) offer high selectivity for phosphorus-containing compounds. nih.gov Mass spectrometry (GC-MS or GC-MS/MS) provides definitive identification and quantification.

Liquid Chromatography (LC): LC is generally more suitable for non-volatile and thermally labile compounds like many phosphate esters and surfactants. nih.gov Reversed-phase HPLC is a common separation mode. researchgate.net Coupling LC with mass spectrometry (LC-MS or LC-MS/MS), particularly with an electrospray ionization (ESI) source, is the state-of-the-art for detecting these compounds at trace levels in environmental samples. nih.gov This technique offers high sensitivity and selectivity, allowing for the differentiation of the parent compound from its degradation products. mdpi.com

Data Table: Analytical Techniques for Phosphate Esters and Surfactants

Analytical TechniqueSample MatrixExtraction/CleanupDetectorKey Advantages
GC-NPD/FPDWater, Soil, BiotaLLE, SPENitrogen-Phosphorus, Flame PhotometricHigh selectivity for phosphorus
GC-MS/MSWater, Soil, BiotaSPE, QuEChERSTandem Mass SpectrometryHigh sensitivity and structural confirmation
LC-MS/MSWater, WastewaterSPETandem Mass SpectrometrySuitable for non-volatile compounds, high sensitivity
HPLC-UVWaterSPEUV-VisibleCost-effective, good for higher concentrations

Ecotoxicological Implications in Non-Vertebrate Organisms and Aquatic Ecosystems (excluding direct human safety)

The ecotoxicological profile of this compound is not extensively studied for the specific compound. However, by examining the data for related anionic surfactants and phosphate compounds, its potential environmental impact can be inferred. The primary concern with surfactants in aquatic ecosystems is their surface-active properties, which can disrupt biological membranes and processes. nm.gov For phosphate-containing compounds, there is an additional concern of contributing to eutrophication. nih.gov

Effects on Aquatic Invertebrates:

Aquatic invertebrates, such as crustaceans and insects, are crucial components of freshwater and marine ecosystems. Anionic surfactants can be toxic to these organisms. The toxicity is often related to the length of the alkyl chain and the nature of the hydrophilic head group. nih.gov Studies on various anionic surfactants have shown that they can impact the growth, reproduction, and survival of invertebrates. nih.gov

For instance, the freshwater crustacean Daphnia magna is a standard model organism for ecotoxicity testing. Research on other anionic surfactants has determined EC50 (Effective Concentration, 50%) values, which represent the concentration at which 50% of the population experiences a specific sublethal effect, such as immobilization. nih.gov While specific data for this compound is not available, it is expected to exhibit toxicity to daphnids and other invertebrates.

Effects on Algae and Aquatic Plants:

Algae are primary producers in most aquatic systems, and their health is fundamental to the ecosystem's stability. Surfactants can inhibit algal growth by disrupting cell membranes and interfering with photosynthesis. nih.gov The phosphate component of this compound can also act as a nutrient. While phosphate is essential for algal growth, excessive amounts can lead to eutrophication—a rapid and excessive growth of algae (algal blooms). nih.govnm.gov These blooms can block sunlight from reaching other aquatic plants, and their subsequent decomposition by bacteria consumes large amounts of dissolved oxygen, creating hypoxic (low oxygen) or anoxic (no oxygen) conditions that are detrimental to fish and other aquatic life. nih.gov

General Ecotoxicological Concerns:

Data Table: Ecotoxicity of Analogous Anionic Surfactants on Non-Vertebrate Organisms

OrganismSurfactant TypeEndpointConcentration (mg/L)Reference
Daphnia magna (Water Flea)Anionic Ether Carboxylic Derivatives48h EC50 (Immobilization)Varies with structure nih.gov
Vibrio fischeri (Bacterium)Anionic Ether Carboxylic Derivatives15min EC50 (Luminescence Inhibition)Varies with structure nih.gov
Selenastrum capricornutum (Green Algae)Anionic Ether Carboxylic Derivatives72h EC50 (Growth Inhibition)Varies with structure nih.gov
Oncorhynchus mykiss (Rainbow Trout)Linear Alkylbenzene Sulfonates (LAS)96h LC50Toxic effects observed nm.gov

Note: This table presents data for analogous anionic surfactants to infer the potential ecotoxicological effects of this compound, for which specific data is limited.

Future Research Directions and Emerging Areas for Myristic Acid, Propoxylated, Phosphate

Sustainable Production Technologies and Bio-Based Feedstocks for Myristic Acid and Propylene (B89431) Oxide

A significant thrust in the chemical industry is the transition towards sustainable production methods and the use of renewable raw materials. This is particularly relevant for the synthesis of myristic acid, propoxylated, phosphate (B84403), which relies on myristic acid and propylene oxide as key precursors.

Myristic Acid: Traditionally sourced from coconut and palm oil, research is now exploring alternative and more sustainable bio-based feedstocks for myristic acid. rsc.orgchempri.com The focus is on utilizing waste streams from the food industry and developing microbial fermentation processes to produce fatty acids. warf.org Engineered microbes, such as Escherichia coli, are being developed to convert renewable carbohydrates into medium-chain fatty acids like myristic acid. warf.org Additionally, enzymatic processes are being optimized for the synthesis of myristic acid esters, which can then be hydrolyzed to yield the acid. researchgate.net These enzymatic methods offer a cleaner and more energy-efficient alternative to traditional chemical synthesis. researchgate.net

Feedstock/MethodDescriptionKey Advantages
Industrial Waste Utilization of residual oils from the food industry. rsc.orgReduces waste and production costs. rsc.org
Microbial Fermentation Engineered microbes like E. coli produce myristic acid from carbohydrates. warf.orgSustainable and expandable route to medium-chain oleochemicals. warf.org
Enzymatic Esterification Lipase-catalyzed synthesis of myristic acid esters. researchgate.netSimple, clean, and energy-efficient process. researchgate.net

Propylene Oxide: The conventional production of propylene oxide involves processes that are energy-intensive and can generate undesirable byproducts. cnchemshop.cominnovations-report.com Research is actively pursuing greener alternatives. One promising approach is the direct synthesis of propylene oxide from propane and oxygen, which is more economical and sustainable. gvchem.com Another significant development is the use of hydrogen peroxide as an oxidizing agent in the HPPO (hydrogen peroxide to propylene oxide) process, which produces only water as a co-product. evonik.com Furthermore, bio-based routes are being explored, utilizing biomass resources like starch and cellulose to produce propylene oxide derivatives, thereby reducing the reliance on fossil fuels. cnchemshop.com

Production MethodDescriptionKey Advantages
Direct Synthesis Direct production from propane and oxygen using optimized reaction conditions. gvchem.comMore economical and environmentally friendly. gvchem.com
HPPO Process Synthesis from hydrogen peroxide, yielding only water as a co-product. evonik.comSlashes energy and resource use, avoids unwanted co-products. evonik.com
Bio-based Routes Utilization of biomass resources like starch and cellulose. cnchemshop.comReduces dependence on fossil fuels and lowers carbon footprint. cnchemshop.com

Development of Responsive and Smart Materials Incorporating Myristic Acid, Propoxylated, Phosphate

The unique chemical structure of this compound makes it a candidate for incorporation into responsive or "smart" materials. These materials can change their properties in response to external stimuli such as pH, temperature, or light. nih.gove3s-conferences.org The phosphate group, in particular, can impart pH-responsive behavior.

Research in this area focuses on synthesizing polymers and hydrogels that incorporate phosphorus-containing moieties. researchgate.net These materials have potential applications in targeted drug delivery, where a change in the local pH could trigger the release of a therapeutic agent. nih.gov The amphiphilic nature of this compound, with its hydrophobic myristic acid tail and hydrophilic propoxylated phosphate head, could also be exploited in the formation of self-assembling structures like micelles or vesicles, which are also of interest for drug delivery and other applications.

StimulusPotential Application
pH Targeted drug delivery, smart coatings. nih.gov
Temperature Thermally responsive polymers for various applications. e3s-conferences.org

Advanced Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational chemistry and molecular dynamics (MD) simulations are becoming increasingly powerful tools for understanding and predicting the behavior of complex molecules like this compound. nih.govnih.gov These techniques allow researchers to model the interactions of the molecule with its environment at an atomic level.

For this compound, MD simulations could be used to:

Predict its self-assembly behavior in different solvents.

Understand its interactions with surfaces, which is crucial for its application as a surfactant or corrosion inhibitor.

Model its behavior in complex formulations, aiding in the design of new products.

By providing detailed insights into the molecular-level properties of the compound, these computational approaches can accelerate the development of new applications and optimize its performance in existing ones. nih.gov

Interdisciplinary Research with Chemical Engineering for Process Optimization and Scale-Up

The transition from laboratory-scale synthesis to industrial-scale production of this compound requires close collaboration between chemists and chemical engineers. visimix.comwustl.edu Key challenges in this area include optimizing reaction conditions, ensuring safety, and designing efficient reactor systems.

The propoxylation reaction, in particular, requires careful control of temperature and pressure. eurochemengineering.comresearchgate.net Chemical engineers are working on developing improved reactor designs, such as microreactors and loop reactors, to enhance mass transfer and heat management during this process. eurochemengineering.comresearchgate.netresearchgate.net The goal is to develop continuous-flow processes that are more efficient and safer than traditional batch processes. researchgate.net

Reactor TypeDescriptionKey Advantages
Stirred Tank Reactor Traditional batch reactor with mechanical agitation. researchgate.netWell-established technology.
Venturi Loop Reactor Gas-liquid reactor where the gas phase is dispersed into the liquid. eurochemengineering.comresearchgate.netGood mass transfer characteristics.
Spray Tower Loop Reactor Liquid phase is dispersed into the gaseous phase. eurochemengineering.comresearchgate.netHigh interfacial area for mass transfer.
Micro Tubular Reactor Continuous flow reactor with small channel dimensions. researchgate.netProcess intensification and improved safety. researchgate.net

Role in Advanced Catalysis and Reaction Media

The phosphate ester group in this compound suggests its potential use in catalysis. Phosphate-based materials have been shown to be effective catalysts in a variety of organic reactions. For example, zirconium phosphate has been used as a solid acid catalyst for esterification reactions. mdpi.com The acidic nature of the phosphate group in this compound could be harnessed for similar applications.

Furthermore, the surfactant properties of this compound make it a candidate for use as a reaction medium in multiphase catalysis. By forming micelles or microemulsions, it could facilitate the reaction between immiscible reactants, leading to higher reaction rates and selectivities.

Circular Economy Principles and End-of-Life Management Strategies for Alkoxylated Phosphate Esters

As with all chemical products, it is increasingly important to consider the entire lifecycle of this compound, from its production to its end-of-life. This involves applying the principles of the circular economy, which aim to minimize waste and maximize the value of resources.

For alkoxylated phosphate esters, this includes:

Developing biodegradable formulations to minimize their environmental persistence.

Exploring recycling and recovery options for waste streams containing these compounds.

Designing products that are more durable and have a longer lifespan.

While specific end-of-life management strategies for this compound are not yet well-established, research into the degradation and recycling of similar phosphate esters will provide valuable insights. aands.internationalpower-technology.comhyprofiltration.com The management of waste containing fluoropolymers, which can be found in similar applications, often involves incineration with energy recovery or landfilling, with recycling being a less common option. concawe.eu

Q & A

Q. How can conflicting results about the compound’s catalytic activity in esterification reactions be reconciled?

  • Methodological Answer : Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using a factorial design approach. Characterize intermediate species via in situ FTIR or Raman spectroscopy. Compare activation energies derived from Arrhenius plots to identify rate-limiting steps influenced by phosphate group acidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.